molecular formula C17H16N4O B2826779 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421529-48-7

3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2826779
CAS RN: 1421529-48-7
M. Wt: 292.342
InChI Key: JWPHGXRZVVQELZ-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CP-1, and it belongs to the family of triazolone derivatives. CP-1 has been synthesized using various methods, and its mechanism of action, biochemical, and physiological effects have been extensively studied.

Scientific Research Applications

Application in Anticonvulsant and CNS Activities

Triazolo-pyridine derivatives, including compounds like 3-cyclopropyl-4-phenyl-1-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5(4H)-one, exhibit significant anticonvulsant and central nervous system (CNS) activities. These compounds are useful in treating diseases of the CNS, including depression, and can be used as antidepressants, antiemetics, anorectics, and antipsychotics (Habernickel, 2001).

Antimicrobial Properties

A study conducted on a series of new triazolo[4,3-a]pyridines synthesized through iodine(III)-mediated oxidative approach revealed these compounds as potent antimicrobial agents. The antimicrobial activity of these compounds suggests their application in developing new treatments against bacterial and fungal infections (Prakash et al., 2011).

Homogeneous Catalysis

Triazolylidenes with a pyridine donor, similar to the structure of the compound , are being used in the synthesis of various metal complexes for homogeneous catalysis. These ligands have shown remarkable reactivity in transfer hydrogenation of carbonyl groups, demonstrating their potential in catalytic applications (Bolje et al., 2015).

Asymmetric Catalytic Cyclopropanation

Compounds structurally similar to this compound have been used in asymmetric catalytic cyclopropanation. This process is critical in organic synthesis, especially in creating cyclopropane rings found in various natural products and biologically active compounds (Nishiyama et al., 1995).

properties

IUPAC Name

5-cyclopropyl-4-phenyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17-20(12-13-5-4-10-18-11-13)19-16(14-8-9-14)21(17)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPHGXRZVVQELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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